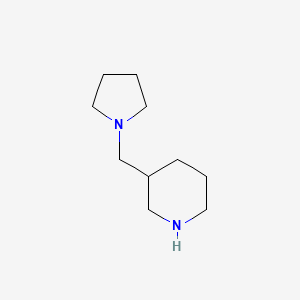

3-(Pyrrolidin-1-ylmethyl)piperidin

Übersicht

Beschreibung

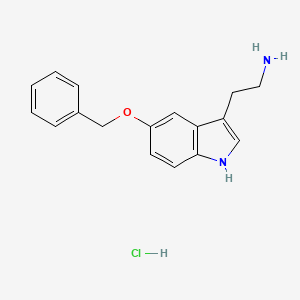

3-(Pyrrolidin-1-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

Target of Action

The compound 3-(Pyrrolidin-1-ylmethyl)piperidine is a derivative of pyrrolidine and piperidine, two nitrogen-containing heterocycles widely used in medicinal chemistry . Pyrrolidine derivatives have been shown to target a variety of enzymes, including cholinesterase and beta secretase . Piperidine derivatives are also known to exhibit a wide range of biological activities .

Mode of Action

The pyrrolidine and piperidine moieties in the compound can contribute to its stereochemistry and increase its three-dimensional coverage due to the non-planarity of the rings . This allows the compound to efficiently explore the pharmacophore space and interact with its targets .

Biochemical Pathways

For instance, some pyrrolidine derivatives have demonstrated antiaggregatory and antioxidant effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Some pyrrolidine derivatives have been shown to exhibit both antiaggregatory and antioxidant effects .

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of 3-(Pyrrolidin-1-ylmethyl)piperidine .

Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Piperidine: A six-membered nitrogen-containing heterocycle.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-(Pyrrolidin-1-ylmethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a distinct three-dimensional conformation, enhancing its ability to interact with various biological targets and increasing its potential as a versatile scaffold in drug discovery .

Eigenschaften

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGCHHOJIKYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402126 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514842-98-9 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)

![pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde](/img/structure/B1334753.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)

![5-Benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)